

# Spectroscopic Scrutiny of 3,5-Dichlorophenyl Methyl Sulphone: A Technical Guide

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## Compound of Interest

Compound Name: 3,5-Dichlorophenyl methyl  
sulphone

Cat. No.: B1206587

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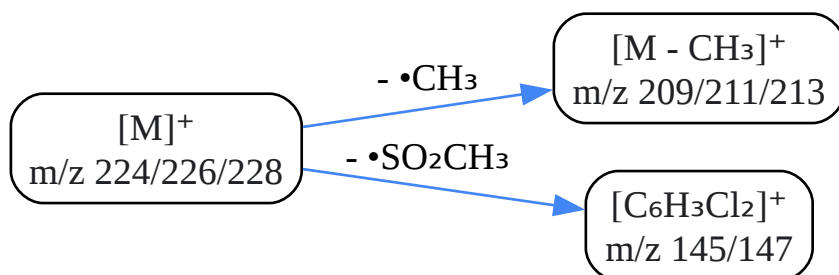
## Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of molecules is paramount. **3,5-Dichlorophenyl methyl sulphone**, a compound of interest due to its metabolic relevance and potential applications as a building block in medicinal chemistry, demands rigorous characterization.<sup>[1]</sup> This technical guide provides an in-depth analysis of the spectral data for **3,5-Dichlorophenyl methyl sulphone** (CAS No: 22821-89-2, Molecular Formula: C<sub>7</sub>H<sub>6</sub>Cl<sub>2</sub>O<sub>2</sub>S), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).<sup>[2]</sup> By integrating established spectroscopic principles with comparative data from analogous structures, we present a comprehensive characterization to support researchers in their scientific endeavors.

The following sections will detail the expected spectral features of **3,5-Dichlorophenyl methyl sulphone**, supported by data from closely related compounds and foundational spectroscopic knowledge. This approach is designed to offer a robust predictive model for the spectral behavior of the target molecule.

## Molecular Structure and Spectroscopic Correlation

The structural features of **3,5-Dichlorophenyl methyl sulphone**—a symmetrically substituted aromatic ring, a methyl group, and a sulphone moiety—give rise to a distinct and interpretable spectroscopic fingerprint. Understanding the interplay of these components is key to deciphering its NMR, IR, and MS data.



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## References

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